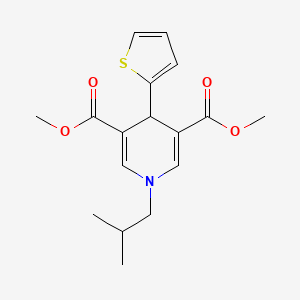
N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide, also known as MBT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. MBT is a thiomorpholinecarboxamide derivative of benzothiazole, which is a heterocyclic compound containing a sulfur atom and a nitrogen atom in its ring system. MBT has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. In plant pathogens, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been shown to inhibit the activity of chitin synthase, which is an enzyme involved in the synthesis of chitin, a major component of fungal cell walls.
Biochemical and Physiological Effects:
N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been shown to induce apoptosis, which is a process of programmed cell death. In plant pathogens, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been shown to inhibit fungal growth and spore germination. In animal studies, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been shown to have low toxicity and to be well-tolerated.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has several advantages for lab experiments, including its high purity and stability, its low toxicity, and its potential applications in various fields. However, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide also has some limitations, including its limited solubility in water and its potential interactions with other compounds.
Zukünftige Richtungen
There are several future directions for N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide research, including the synthesis of new derivatives with improved properties, the study of N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide's mechanism of action in more detail, the development of new applications for N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide in medicine, agriculture, and material science, and the optimization of N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide's synthesis and purification methods. Additionally, further studies are needed to evaluate the safety and efficacy of N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide in vivo and in clinical trials.
In conclusion, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide is a promising compound with potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide and to develop new applications for this compound.
Synthesemethoden
N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide can be synthesized using several methods, including the reaction of 2-mercaptobenzothiazole with 2-chloro-N-(2-chloroethyl)acetamide in the presence of triethylamine, the reaction of 2-mercaptobenzothiazole with 2-chloro-N-(2-chloroethyl)acetamide in the presence of sodium hydride, and the reaction of 2-mercaptobenzothiazole with 2-bromo-N-(2-bromoethyl)acetamide in the presence of potassium carbonate. These methods have been optimized to produce high yields of N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide with high purity.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been studied extensively for its potential applications in various fields. In medicine, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been shown to exhibit cytotoxic activity against cancer cells, and it has been suggested as a potential anticancer agent. In agriculture, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been shown to have antifungal activity against various plant pathogens, and it has been suggested as a potential fungicide. In material science, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been used as a ligand for the synthesis of metal complexes, and it has been suggested as a potential catalyst.
Eigenschaften
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-9-14-11-3-2-10(8-12(11)19-9)15-13(17)16-4-6-18-7-5-16/h2-3,8H,4-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQADYSBVYVXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-benzothiazol-6-yl)thiomorpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5812369.png)



![N-(3-methylbutyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5812421.png)
![N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5812428.png)
![3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5812432.png)
![1-[(2-methoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5812448.png)
![4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5812451.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-1-naphthohydrazide](/img/structure/B5812463.png)
![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812470.png)
